Hexakis(2-methyl-2-phenylpropyl)ditin

Description

Overview of Organotin Ditin Compounds in Modern Chemical Research

Organotin compounds, in general, are integral to numerous industrial processes. They are widely used as stabilizers for polyvinyl chloride (PVC), catalysts in the formation of polyurethanes and silicones, and in transesterification reactions. lupinepublishers.comwikipedia.org Trisubstituted organotins have historically been used as biocides, while di- and mono-substituted derivatives serve as catalysts and PVC heat stabilizers. researchgate.net

In the realm of modern chemical research, organotin compounds continue to attract considerable attention for their potential applications in medicine, particularly as anticancer agents, and in catalysis. orientjchem.orgsysrevpharm.org The unique structural diversity and the ability of tin to expand its coordination number beyond four contribute to their versatile reactivity. lupinepublishers.com

Within this context, organotin ditin compounds, characterized by a Sn-Sn single bond, are of particular interest. The nature of this metal-metal bond imparts distinct reactivity to these molecules. For instance, the Stille reaction, a cornerstone of modern organic synthesis for forming carbon-carbon bonds, often utilizes organotin reagents. wikipedia.org Furthermore, organotin hydrides, which can be derived from ditin precursors, are valuable reagents in radical chemistry. wikipedia.org The presence of the Sn-Sn bond also opens up possibilities for unique polymerization reactions and the formation of novel materials. Recent research has explored the synthesis and catalytic activities of various organotin(IV) compounds, highlighting the ongoing efforts to design new molecules with tailored properties. sysrevpharm.org

Historical Development and Theoretical Foundations of Ditin Chemistry

The history of organotin chemistry dates back to the mid-19th century, with significant growth in the early 20th century driven by the development of new synthetic methods. researchgate.netlupinepublishers.com The industrial applications of organotin compounds as PVC stabilizers and biocides, discovered in the mid-20th century, further spurred research in this area. lupinepublishers.com A pivotal moment in understanding the structural chemistry of organotins was the discovery in the 1960s that the tin atom could have a coordination number greater than four, as demonstrated by the X-ray crystal structure of the trimethyltin (B158744) chloride pyridine (B92270) adduct. lupinepublishers.com

The theoretical understanding of the chemical bond between two tin atoms is a more recent development. The Sn-Sn bond is a covalent bond, and its properties are influenced by the nature of the organic substituents attached to the tin atoms. Theoretical studies, including density functional theory (DFT) calculations, have been employed to investigate the electronic structure and bonding in distannanes (the general term for compounds containing a Sn-Sn bond). These studies often focus on the analysis of frontier molecular orbitals (HOMO and LUMO) to understand the reactivity and electronic properties of these compounds. researchgate.net

The concept of molecular orbital theory provides a framework for understanding the bonding in ditin compounds. libretexts.org The interaction of the atomic orbitals of the two tin atoms, along with the orbitals of the substituent groups, leads to the formation of bonding and antibonding molecular orbitals that extend over the entire molecule. libretexts.org The energy and symmetry of these orbitals dictate the stability and reactivity of the ditin compound. Perturbational molecular orbital (PMO) analysis can be used to dissect the interactions between molecular fragments and understand conformational preferences. wayne.edu Theoretical calculations have also been used to study the nature of the Sn-Sn bond in various environments, revealing the possibility of hypervalent bonding and complex electronic structures.

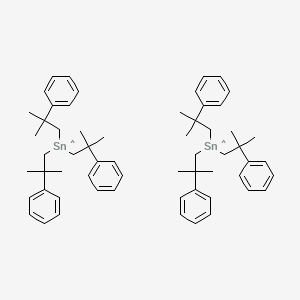

Structural Context and Molecular Architecture of Hexakis(2-methyl-2-phenylpropyl)ditin

The molecular architecture of this compound is significantly influenced by the bulky 2-methyl-2-phenylpropyl substituents attached to each tin atom. These sterically demanding groups play a crucial role in dictating the geometry and stability of the molecule.

Single-crystal X-ray diffraction analysis has provided detailed insights into the solid-state structure of this compound. researchgate.net The molecule crystallizes in the cubic space group Pa-3. researchgate.net A key feature of its structure is the elongated Sn-Sn bond length.

The significant steric hindrance imposed by the six 2-methyl-2-phenylpropyl groups is believed to be the primary reason for the observed elongation of the Sn-Sn bond. researchgate.net This steric repulsion forces the two Sn(C3) units apart, resulting in a longer and likely weaker tin-tin bond compared to less sterically crowded distannanes.

Below are tables summarizing key structural data for this compound and a comparison with a related, less sterically hindered distannane, hexaphenylditin.

Table 1: Crystallographic Data for this compound researchgate.net

| Parameter | Value |

| Chemical Formula | C60H78Sn2 |

| Crystal System | Cubic |

| Space Group | Pa-3 |

| a (Å) | 17.621(2) |

| V (ų) | 5472(2) |

| Z | 4 |

Table 2: Selected Bond Lengths for this compound researchgate.net

| Bond | Bond Length (Å) |

| Sn1-Sn1' | 2.8562(5) |

Table 3: Comparative Sn-Sn Bond Lengths

| Compound | Sn-Sn Bond Length (Å) | Steric Hindrance |

| This compound | 2.8562(5) researchgate.net | High |

| Hexaphenylditin | ~2.78 | Moderate |

Note: The bond length for hexaphenylditin is an approximate value from the literature for comparison.

Properties

InChI |

InChI=1S/6C10H13.2Sn/c6*1-10(2,3)9-7-5-4-6-8-9;;/h6*4-8H,1H2,2-3H3;; | |

|---|---|---|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHUUBNGOFFHBCH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C[Sn](CC(C)(C)C1=CC=CC=C1)CC(C)(C)C2=CC=CC=C2)C3=CC=CC=C3.CC(C)(C[Sn](CC(C)(C)C1=CC=CC=C1)CC(C)(C)C2=CC=CC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C60H78Sn2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80422706 | |

| Record name | 13356-09-7 (name error) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80422706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1036.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13356-09-7 | |

| Record name | 13356-09-7 (name error) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80422706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Hexakis 2 Methyl 2 Phenylpropyl Ditin and Sterically Hindered Ditin Analogs

Strategies for Carbon-Tin Bond Formation in the Presence of Bulky Ligands

The formation of stable C-Sn bonds is the foundational step in organotin chemistry. wikipedia.org When the organic substituents are large and bulky, such as the 2-methyl-2-phenylpropyl group (also known as the neophyl group), the choice of synthetic strategy is critical to overcoming steric hindrance and achieving acceptable yields. The primary precursor for ditin synthesis is typically a triorganotin halide, R₃SnX.

Common methods for forging these C-Sn bonds include:

Grignard Reactions: This is a classic and widely used method for creating C-Sn bonds, involving the reaction of a tin tetrahalide (e.g., SnCl₄) with a Grignard reagent (R-MgX). wikipedia.orgwikipedia.org For the synthesis of tris(2-methyl-2-phenylpropyl)tin chloride, the neophyl Grignard reagent is first prepared from neophyl chloride and magnesium metal. google.com This reagent is then reacted with tin tetrachloride. The stoichiometry must be carefully controlled to favor the formation of the R₃SnX product.

Organolithium Reagents: Similar to Grignard reagents, organolithium compounds (R-Li) are highly effective for alkylating tin halides. orgsyn.orgwikipedia.org Phenyllithium, for example, is synthesized from phenyl halides and lithium metal. wikipedia.org The corresponding neophyl lithium can be used as a powerful nucleophile to react with SnCl₄. These reactions are often very fast and can be carried out at low temperatures.

Kocheshkov Redistribution: This reaction involves the redistribution of organic and halide groups between two organotin compounds, typically a tetraorganotin (R₄Sn) and a tin tetrahalide (SnX₄), at elevated temperatures. wikipedia.orgresearchgate.netuu.nlgelest.com By controlling the stoichiometry, one can selectively produce triorganotin halides. For instance: 3 R₄Sn + SnCl₄ → 4 R₃SnCl This method is particularly useful if the symmetrical tetraorganotin compound is readily accessible. gelest.com

The significant steric bulk of the neophyl groups can slow down the reaction rates and may require more forcing conditions or the use of highly reactive alkylating agents like organolithium species.

Table 1: Comparison of C-Sn Bond Formation Strategies for Bulky Ligands

| Method | Typical Reagents | Advantages | Disadvantages |

|---|---|---|---|

| Grignard Reaction | R-MgX, SnCl₄ | Widely applicable, readily available starting materials. wikipedia.orgwikipedia.org | Sensitive to moisture and air; initiation can be difficult. wikipedia.orgstackexchange.com |

| Organolithium Reaction | R-Li, SnCl₄ | High reactivity, can overcome steric hindrance. orgsyn.org | Highly pyrophoric reagents require strict inert atmosphere techniques. orgsyn.org |

| Kocheshkov Redistribution | R₄Sn, SnCl₄ | Good for specific R₃SnX synthesis if R₄Sn is available. uu.nl | Requires high temperatures and can lead to product mixtures if not stoichiometrically controlled. gelest.com |

Approaches to the Synthesis of the 2-methyl-2-phenylpropyl Moiety

The 2-methyl-2-phenylpropyl (neophyl) group is the defining bulky ligand in the target compound. Its synthesis is a prerequisite for the C-Sn bond formation step. A common and effective method for creating this carbon skeleton is the Friedel-Crafts reaction. chemguide.co.ukgoogle.comlibretexts.org

One reported pathway involves the reaction of benzene (B151609) with methallyl acetate (B1210297) or a similar methallyl derivative in the presence of a Lewis acid catalyst like aluminum trichloride (B1173362) (AlCl₃). google.com This reaction alkylates the benzene ring to form the 2-methyl-2-phenylpropyl structure. However, Friedel-Crafts reactions catalyzed by strong Lewis acids like AlCl₃ can be difficult to control, sometimes leading to rearrangements and multiple side products, which can lower the yield and purity. google.comyoutube.com

An alternative approach starts with the formation of a suitable precursor that already contains the neophyl framework, such as neophyl chloride (1-chloro-2-methyl-2-phenylpropane). This halide can then be used to prepare the Grignard or organolithium reagent needed for the subsequent reaction with a tin halide. google.com

Table 2: Selected Synthetic Routes to Neophyl Precursors

| Starting Materials | Reaction Type | Product | Key Considerations |

|---|---|---|---|

| Benzene, Methallyl Acetate | Friedel-Crafts Alkylation | 2-methyl-2-phenylpropyl acetate | Requires Lewis acid catalyst (e.g., AlCl₃); risk of side reactions. google.comyoutube.com |

| Benzene, Methacrylic Acid | Friedel-Crafts Alkylation | 2-methyl-2-phenylpropanoic acid | Can be a multi-step process to get to the desired halide or alcohol. google.com |

| 2-methyl-2-phenylpropanol | Halogenation | Neophyl Halide | Standard conversion of a tertiary alcohol to a halide. |

Direct and Indirect Methods for Ditin (Sn-Sn) Bond Construction

The culminating step in the synthesis of Hexakis(2-methyl-2-phenylpropyl)ditin is the formation of the covalent bond between two tin atoms.

Direct Method: Wurtz-type Coupling The most prevalent method for synthesizing symmetrical hexaorganodistannanes (R₃Sn-SnR₃) is the Wurtz-type coupling reaction. quimicaorganica.orgwikipedia.orgonlineorganicchemistrytutor.combyjus.com This involves the reductive coupling of a triorganotin halide, in this case, tris(2-methyl-2-phenylpropyl)tin halide, using an alkali metal, most commonly sodium, in an inert solvent like ether or toluene. gelest.comjk-sci.com

2 R₃Sn-X + 2 Na → R₃Sn-SnR₃ + 2 NaX

The reaction proceeds through the formation of a triorganotin radical (R₃Sn•) or a triorganotin anion (R₃Sn⁻) intermediate, which then dimerizes or reacts with another molecule of the triorganotin halide to form the Sn-Sn bond. onlineorganicchemistrytutor.comjk-sci.com The extreme steric hindrance of the six neophyl groups surrounding the Sn-Sn bond makes this coupling challenging, often requiring reflux conditions and careful control to achieve a successful reaction.

Indirect Method: Stannyl (B1234572) Anion Coupling An alternative, indirect route involves the preparation of a triorganostannyl-alkali metal salt (R₃Sn-M, where M = Li, Na, K), also known as a stannyl anion. This highly nucleophilic species can then react with a triorganotin halide in a substitution reaction to form the ditin compound. wikipedia.org

R₃Sn-M + R₃Sn-X → R₃Sn-SnR₃ + MX

This method offers a more controlled, stepwise approach compared to the one-pot Wurtz coupling, but requires the separate synthesis and handling of the highly reactive stannyl anion intermediate.

Exploration of Alternative Synthetic Pathways for Ditin Compounds

While Wurtz-type coupling remains the workhorse for preparing hexaorganodistannanes, research into alternative pathways seeks to improve yields, avoid hazardous reagents, or proceed under milder conditions.

Reductive Coupling with Other Metals: Variations of the Wurtz reaction have been explored using different reducing metals besides sodium, such as zinc, activated copper, or manganese. wikipedia.orgbyjus.comnih.gov For instance, metallic zinc has been used to prepare R₃SnX and R₄Sn compounds from RSnX₃ or R₂SnX₂ precursors under mild conditions. google.com These methods could potentially be adapted for the reductive dimerization of triorganotin halides, possibly offering different reactivity profiles and selectivity. Nickel-catalyzed reductive coupling has also emerged as a powerful tool for forming C-C bonds from halides and could be explored for Sn-Sn bond formation. nih.gov

Dehydrocoupling of Organotin Hydrides: The dehydrogenative coupling of triorganotin hydrides (R₃SnH) offers a direct route to the Sn-Sn bond, releasing hydrogen gas as the only byproduct. nih.gov This reaction can be catalyzed by various transition metal complexes or even bases. For bulky organotin hydrides, base-catalyzed dehydrocoupling has been shown to produce diorganodistannanes. nih.gov The synthesis of the corresponding tris(2-methyl-2-phenylpropyl)tin hydride would be the necessary first step for this pathway.

Considerations for Scalable Synthesis of Organotin Ditin Compounds

Transitioning the synthesis of complex molecules like this compound from a laboratory scale to an industrial scale introduces several practical and economic considerations. researchgate.net

Reagent Cost and Safety: The use of large quantities of metallic sodium for Wurtz coupling poses significant safety hazards, requiring specialized equipment and handling procedures. jk-sci.com Similarly, organolithium reagents are highly pyrophoric. orgsyn.org The cost of starting materials, such as the neophyl precursors and tin tetrachloride, becomes a major factor in the economic viability of a large-scale process. google.com

Reaction Conditions and Efficiency: High-temperature redistribution reactions and refluxing Wurtz couplings are energy-intensive. uu.nl The efficiency of each step is crucial; low yields in the C-Sn bond formation or the final Sn-Sn coupling step result in significant material loss and increase the cost of purification.

Catalysis vs. Stoichiometric Reagents: Catalytic methods, such as the potential dehydrocoupling pathway or alternative metal-catalyzed reductive couplings, are highly desirable for industrial applications. rsc.orgnih.gov They reduce waste by avoiding stoichiometric amounts of hazardous or expensive reagents and can often operate under milder, more energy-efficient conditions. nih.gov

Purification: The removal of byproducts, such as sodium halides from the Wurtz reaction or unreacted starting materials, can be challenging on a large scale. The physical properties of this compound, likely a crystalline solid due to its high molecular weight and symmetry, will influence the choice of purification methods (e.g., recrystallization).

Developing a robust, safe, and cost-effective industrial synthesis would likely focus on optimizing catalytic routes or improving the safety and efficiency of classical methods like the Grignard and Wurtz reactions. acs.org

Advanced Structural Characterization and Elucidation of Hexakis 2 Methyl 2 Phenylpropyl Ditin

Single-Crystal X-ray Diffraction Analysis of Hexakis(2-methyl-2-phenylpropyl)ditin

The most unambiguous structural details of this compound have been unveiled through single-crystal X-ray diffraction analysis. This technique has provided a wealth of information, from fundamental crystallographic parameters to subtle intramolecular details.

Single-crystal analysis reveals that this compound, with the chemical formula C₆₀H₇₈Sn₂, crystallizes in the cubic space group Pa3̄ at a temperature of 296(2) K. researchgate.net The molecule occupies a special position within the crystal lattice. researchgate.net The determined crystallographic parameters are summarized in the table below.

| Parameter | Value |

| Chemical Formula | C₆₀H₇₈Sn₂ |

| Space Group | Pa3̄ (No. 206) |

| Crystal System | Cubic |

| a (Å) | 17.621(2) |

| Volume (ų) | 5472(2) |

| Z (Formula units per cell) | 4 |

| Temperature (K) | 296(2) |

| Rgt(F) | 0.0214 |

| wRref(F²) | 0.0600 |

This table was generated based on data from the cited source. researchgate.net

A critical feature of the molecular structure is the bond between the two tin atoms. The single-crystal X-ray diffraction study determined the Sn-Sn bond length to be 2.8562(5) Å. researchgate.net This value is notably longer than Sn-Sn bond lengths reported in other organoditin compounds found in the literature. researchgate.net The elongation of this bond is a direct consequence of the steric demands of the bulky substituents attached to the tin atoms. researchgate.net

The steric hindrance imposed by the six 2-methyl-2-phenylpropyl ligands is the dominant factor controlling the key structural features of the molecule. researchgate.net This steric bulk is directly responsible for the previously mentioned elongation of the Sn-Sn bond. researchgate.net The significant spatial requirements of these groups create a crowded environment around the central ditin core, leading to intramolecular strain. This strain is relieved primarily by increasing the distance between the two tin atoms, a phenomenon also observed in other organotin compounds with similarly bulky substituents. researchgate.net

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This method maps properties such as the closest internal (dᵢ) and external (dₑ) atomic distances onto a surface defined around the molecule, with different colors indicating the nature and strength of intermolecular contacts. nih.gov For instance, red regions on a surface mapped over the normalized contact distance (dₙₒᵣₘ) typically highlight close contacts like hydrogen bonds. nih.gov

While Hirshfeld surface analysis has been effectively used to study interactions in various crystalline compounds, a specific analysis for this compound was not found in the reviewed literature. nih.govmdpi.com If such an analysis were performed, it would likely reveal that the crystal packing is dominated by weak van der Waals forces, specifically H···H, C···H, and C···C contacts between the phenyl and propyl groups of adjacent molecules, due to the absence of strong hydrogen bond donors or acceptors.

Comprehensive Spectroscopic Characterization Techniques

While X-ray crystallography provides definitive solid-state structural data, spectroscopic techniques are essential for confirming the structure and purity of the compound and for studying its properties in solution. The characterization of organometallic compounds like this compound typically employs a combination of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, as well as mass spectrometry. nih.govnih.govnih.gov

NMR Spectroscopy: A full NMR analysis would be crucial for structural confirmation.

¹H and ¹³C NMR spectroscopy would confirm the presence and connectivity of the 2-methyl-2-phenylpropyl ligands by showing the expected signals for the methyl, methylene, and phenyl protons and carbons. nih.gov

¹¹⁹Sn NMR spectroscopy is particularly informative for organotin compounds. The chemical shift would provide insight into the coordination number and geometry of the tin atoms in solution.

Infrared (IR) Spectroscopy: FT-IR spectroscopy would be used to identify characteristic vibrational modes of the functional groups present in the molecule. The spectrum would be expected to show absorption bands corresponding to the C-H stretching and bending vibrations of the alkyl and aromatic portions of the ligands, as well as vibrations associated with the Sn-C bonds.

Mass Spectrometry: Techniques like MALDI-TOF mass spectrometry would be used to confirm the molecular weight of the compound. nih.gov The fragmentation pattern observed could also offer additional structural information.

Although these are standard techniques for characterization, specific spectral data (e.g., chemical shifts, absorption frequencies) for this compound were not detailed in the available search results. nih.govnih.govnih.govmtu.edu

Computational and Theoretical Investigations of Hexakis 2 Methyl 2 Phenylpropyl Ditin

Density Functional Theory (DFT) Studies on Electronic Structure and Bonding

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic properties of organotin compounds. nih.govlouisville.edu By approximating the many-electron problem to one dealing with the electron density, DFT offers a balance between computational cost and accuracy. nih.gov

The starting point for most computational studies is the optimization of the molecular geometry. For Hexakis(2-methyl-2-phenylpropyl)ditin, the initial coordinates for the geometry optimization would typically be derived from its known crystal structure. researchgate.net A study by M. Schürmann and H. Preut provides the crystallographic data for 1,1,1,2,2,2-hexakis(2-methyl-2-phenylpropyl)distannane, revealing a cubic crystal system. researchgate.net

During geometry optimization using a functional like B3LYP and a suitable basis set (e.g., 6-311G(d,p) for main group elements and a larger basis set with effective core potentials for the tin atoms), the atomic positions are adjusted to find a minimum on the potential energy surface. This process refines the bond lengths, bond angles, and dihedral angles to represent the molecule in its gas-phase, lowest-energy conformation.

Conformational analysis of the bulky 2-methyl-2-phenylpropyl groups is crucial. Due to the steric hindrance imposed by these large substituents, rotation around the Sn-C and C-C bonds would be significantly restricted. Computational methods can explore the potential energy surface associated with these rotations to identify the most stable conformer and the energy barriers between different conformations.

Table 1: Representative Optimized Geometric Parameters for this compound (Hypothetical DFT Data)

| Parameter | Value |

| Sn-Sn Bond Length | ~2.8 - 2.9 Å |

| Sn-C Bond Length | ~2.2 - 2.3 Å |

| C-Sn-C Bond Angle | ~109° - 112° |

| Sn-Sn-C Bond Angle | ~107° - 110° |

Note: These are hypothetical values based on typical DFT calculations for similar organotin compounds and are presented for illustrative purposes.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. youtube.comwikipedia.orgyoutube.comfiveable.me The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. youtube.comyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. libretexts.org The HOMO-LUMO energy gap is a critical parameter that provides insights into the kinetic stability, chemical reactivity, and electronic excitation properties of a molecule. youtube.com

For this compound, the HOMO is expected to be primarily localized on the Sn-Sn sigma bond, reflecting its metallic character and the highest energy electrons being associated with this bond. The LUMO, conversely, would likely be an anti-bonding orbital (σ*) associated with the Sn-Sn bond. The bulky organic groups would have a significant electronic influence, with their orbitals mixing with those of the tin atoms.

A larger HOMO-LUMO gap suggests higher stability and lower reactivity. The energy difference can also be correlated with the electronic absorption spectra of the compound. youtube.com

Table 2: Representative Frontier Molecular Orbital Energies for this compound (Hypothetical DFT Data)

| Orbital | Energy (eV) |

| HOMO | ~ -5.5 to -6.0 |

| LUMO | ~ -0.5 to -1.0 |

| HOMO-LUMO Gap | ~ 4.5 to 5.5 |

Note: These are hypothetical values based on typical DFT calculations for similar organotin compounds and are presented for illustrative purposes.

Natural Bond Orbital (NBO) analysis is a technique used to study charge distribution, hybridization, and donor-acceptor interactions within a molecule. uni-muenchen.denumberanalytics.comfaccts.deyoutube.com It provides a chemical picture that is closer to the intuitive Lewis structure representation of bonding. uni-muenchen.denumberanalytics.com

In this compound, NBO analysis would quantify the natural atomic charges on the tin, carbon, and hydrogen atoms. The tin atoms are expected to carry a partial positive charge, while the carbon atoms of the phenyl and propyl groups would have varying degrees of negative charge. This charge distribution is crucial for understanding the molecule's electrostatic potential and its interactions with other molecules.

Furthermore, NBO analysis can reveal details about the hybridization of the atomic orbitals involved in bonding. The Sn-Sn and Sn-C bonds would be analyzed to determine their covalent and ionic character. Delocalization of electron density from filled (donor) NBOs to empty (acceptor) NBOs can also be quantified, providing insight into hyperconjugative and other stabilizing interactions.

Table 3: Representative Natural Atomic Charges from NBO Analysis for this compound (Hypothetical Data)

| Atom | Natural Charge (e) |

| Sn | +0.5 to +0.8 |

| C (ipso-phenyl) | -0.2 to -0.4 |

| C (propyl) | -0.1 to -0.3 |

| H | +0.1 to +0.2 |

Note: These are hypothetical values based on typical NBO calculations for similar organotin compounds and are presented for illustrative purposes.

Mechanistic Probing through Ab Initio and Molecular Dynamics Simulations

While DFT provides a static picture of the molecule, ab initio and molecular dynamics (MD) simulations can be used to explore its dynamic behavior. researchgate.netnih.govnih.gov Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, can be employed to study reaction mechanisms involving the cleavage or formation of bonds. researchgate.net

For this compound, a key reaction to investigate would be the homolytic cleavage of the Sn-Sn bond to form two stannyl (B1234572) radicals. Ab initio calculations could map the potential energy surface for this dissociation, determining the bond dissociation energy (BDE) and the transition state structure.

Comparative Analysis and Validation of Computational Data with Experimental Spectroscopic Results

A critical step in any computational study is the validation of the theoretical results against experimental data. uni-muenchen.defaccts.de For this compound, the primary source of experimental structural data is X-ray crystallography. researchgate.net The optimized geometry from DFT calculations should show good agreement with the crystallographically determined bond lengths and angles. researchgate.net

Furthermore, computational methods can predict various spectroscopic properties that can be compared with experimental spectra:

Infrared (IR) and Raman Spectroscopy: DFT calculations can be used to compute the vibrational frequencies of the molecule. These calculated frequencies, after appropriate scaling, can be compared with experimental IR and Raman spectra to aid in the assignment of vibrational modes.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H, ¹³C, and ¹¹⁹Sn can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. Comparing these calculated shifts with experimental NMR data can help in the structural elucidation and confirm the electronic environment of the nuclei.

UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) can be used to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima and intensities in a UV-Vis spectrum. louisville.edu This allows for a direct comparison with the experimental electronic spectrum and provides a deeper understanding of the electronic transitions involved.

By cross-validating computational and experimental data, a more complete and reliable picture of the structure, bonding, and properties of this compound can be achieved.

Chemical Reactivity and Mechanistic Studies of Ditin Compounds

Pathways of Sn-Sn Bond Cleavage: Homolytic vs. Heterolytic Mechanisms

The tin-tin bond in hexaorganoditin compounds is susceptible to cleavage through both homolytic and heterolytic pathways, with the operative mechanism often dictated by the reaction conditions and the nature of the reagents involved.

Homolytic Cleavage: This process involves the symmetrical breaking of the Sn-Sn bond, where each tin atom retains one of the bonding electrons, leading to the formation of two triorganotin radicals (R₃Sn•). This pathway is typically initiated by thermal or photochemical energy. For sterically hindered ditins like Hexakis(2-methyl-2-phenylpropyl)ditin, the large size of the organic substituents can weaken the Sn-Sn bond, making homolytic cleavage more facile compared to less hindered analogues. The resulting tri(2-methyl-2-phenylpropyl)tin radicals are stabilized by the bulky groups, which sterically protect the radical center from rapid dimerization or other reactions.

Heterolytic Cleavage: In contrast, heterolytic cleavage involves the asymmetrical breaking of the Sn-Sn bond, where one tin atom retains both bonding electrons, forming a triorganotin anion (R₃Sn⁻) and a triorganotin cation (R₃Sn⁺). This pathway is typically promoted by polar solvents and reagents such as electrophiles or nucleophiles. Electrophilic attack on the Sn-Sn bond can lead to the formation of a triorganotin cation and a new organotin species. Conversely, nucleophilic attack can generate a triorganotin anion. The significant steric hindrance in this compound would likely impede the approach of both electrophiles and nucleophiles, potentially making heterolytic cleavage less favorable than for less hindered ditins.

Reactions Involving Selective Sn-Carbon Bond Cleavage and Radical Generation

The cleavage of tin-carbon bonds in organotin compounds is a fundamental reaction, often proceeding through a radical mechanism. While the Sn-Sn bond is generally the most labile in hexaorganoditins, under certain conditions, selective Sn-C bond cleavage can be induced.

Photochemical or thermal initiation can lead to the homolysis of a Sn-C bond, generating a triorganotin radical and an organic radical. However, due to the relative bond strengths, Sn-Sn bond cleavage is generally preferred. A more common route to generating specific carbon radicals from organotin precursors involves the reaction of triorganotin hydrides with organic halides, a process known as the Barton-McCombie deoxygenation or related radical chain reactions. While not directly involving this compound, the corresponding tri(2-methyl-2-phenylpropyl)tin hydride would be expected to be an effective radical-generating agent. libretexts.org

Recent studies have also explored the HBr-catalyzed photocleavage of C-Sn bonds in organostannanes to efficiently generate carbon radicals. This method could potentially be applied to this compound to generate the 2-methyl-2-phenylpropyl radical.

Nucleophilic and Electrophilic Transformations at the Tin Centers

The tin atoms in this compound can act as centers for both nucleophilic and electrophilic attack, although the steric bulk of the substituents will play a crucial role in modulating this reactivity.

Nucleophilic Transformations: Nucleophiles can attack the tin center, leading to substitution or cleavage of the Sn-Sn or Sn-C bonds. The Lewis acidity of the tin atom in organotin compounds makes them susceptible to coordination by nucleophiles. For this compound, the steric hindrance around the tin atoms would likely make direct nucleophilic attack challenging. However, if cleavage of the Sn-Sn bond occurs first, the resulting tri(2-methyl-2-phenylpropyl)tin cation would be a potent electrophile, readily reacting with nucleophiles.

Electrophilic Transformations: Electrophiles, such as halogens or protic acids, can attack the electron-rich Sn-Sn or Sn-C bonds. The reaction with halogens typically leads to the cleavage of the Sn-Sn bond to form triorganotin halides. For example, reaction with iodine would be expected to yield tri(2-methyl-2-phenylpropyl)tin iodide. The steric hindrance in this compound may slow down the rate of these electrophilic cleavage reactions compared to less bulky analogues.

Redistribution and Exchange Reactions in Organotin Systems

Redistribution reactions, famously exemplified by the Kocheshkov comproportionation, are a hallmark of organotin chemistry. wikipedia.org These reactions involve the exchange of organic and inorganic ligands between two organotin species, leading to a mixture of products. For instance, the reaction of a tetraorganotin (R₄Sn) with a tin tetrahalide (SnX₄) can produce triorganotin halides (R₃SnX), diorganotin dihalides (R₂SnX₂), and monoorganotin trihalides (RSnX₃) depending on the stoichiometry. wikipedia.orggelest.com

This compound itself is a symmetrical ditin. However, if it were to react with a tin(IV) halide, redistribution of the 2-methyl-2-phenylpropyl groups could occur. The bulky nature of these substituents would likely influence the equilibrium and kinetics of these reactions. It is generally observed that bulkier organic groups are more difficult to transfer in redistribution reactions.

Exchange reactions can also occur between different organotin compounds. For example, mixing two different hexaalkylditins could lead to the formation of a mixed ditin. However, for this compound, the steric bulk would likely make such exchange reactions thermodynamically and kinetically challenging.

Electrochemical Reactivity and Redox Behavior of Ditin Compounds

The oxidation of hexaorganoditins typically involves the removal of an electron from the Sn-Sn σ-bond, leading to the formation of a radical cation [R₃Sn-SnR₃]⁺•. This species can then undergo further reactions, such as cleavage to form a triorganotin cation and a triorganotin radical. The oxidation potential is expected to be influenced by the nature of the organic substituents. The electron-donating inductive effect of the alkyl groups in this compound would be expected to lower its oxidation potential compared to less substituted or phenyl-substituted ditins.

The reduction of hexaorganoditins involves the addition of an electron to the σ* antibonding orbital of the Sn-Sn bond, leading to the formation of a radical anion [R₃Sn-SnR₃]⁻•. This radical anion is generally unstable and rapidly cleaves to form a triorganotin anion (R₃Sn⁻) and a triorganotin radical (R₃Sn•). The steric hindrance in this compound might influence the stability and subsequent reaction pathways of these electrochemically generated intermediates.

Advanced Applications of Ditin Compounds As Molecular Precursors in Materials Science

Ditin Compounds as Precursors for Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) of Tin-Containing Thin Films

Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) are powerful techniques for the fabrication of high-quality thin films. researchgate.netyoutube.com The choice of precursor is critical in these processes, influencing the deposition chemistry, film properties, and process conditions. nih.govtue.nl Organotin compounds, including ditins, are valuable precursors for depositing tin-containing materials like tin oxide (SnO₂), which is widely used as a transparent conducting oxide. researchgate.net

| Precursor | Deposition Method | Film Material | Key Characteristics |

| Tin tetrachloride (SnCl₄) | CVD, ALD | SnO₂ | Common, but can introduce chlorine impurities. researchgate.net |

| Tetramethyltin (TMT) | CVD | SnO₂ | An early organometallic precursor studied for SnO₂ deposition. researchgate.net |

| Dimethyltin dichloride (DMTC) | CVD | SnO₂ | Offers a balance between reactivity and handling. researchgate.net |

| Monobutyltin (B1198712) trichloride (B1173362) (MBTC) | CVD | SnO₂ | Widely used in industry for low-haze tin oxide coatings. researchgate.net |

| Tetrakis(dimethylamino)tin | ALD | SnO₂ | A non-halogenated precursor for ALD of tin oxide. researchgate.net |

| Organotin carboxylates | CVD | SnO₂ | The structure of the carboxylate ligand influences reactivity and film properties. mdpi.com |

Utilization of Ditin Precursors in Sol-Gel Synthesis of Tin Oxides and Hybrid Materials

The sol-gel process is a versatile wet-chemical technique used to produce a wide range of materials, including metal oxides and hybrid organic-inorganic materials. nih.govchalcogen.ro This method involves the hydrolysis and condensation of molecular precursors in a solution to form a "sol" (a colloidal suspension) which then evolves into a "gel" (a solid network). nih.gov Organotin compounds can be employed as precursors in sol-gel synthesis to create tin oxide nanoparticles, powders, and films. harvard.eduresearchgate.net

Specific studies detailing the use of Hexakis(2-methyl-2-phenylpropyl)ditin in sol-gel synthesis are not prominent in the literature. However, the general methodology for using organotin precursors is applicable. The hydrolysis of organotin compounds, often catalyzed by acid or base, leads to the formation of tin-oxygen-tin (stannoxane) bonds, which are the building blocks of the resulting tin oxide network. The nature of the organic ligands on the tin atom can influence the hydrolysis and condensation rates, as well as the properties of the final material. For example, the use of different plant extracts in the green synthesis of tin oxide nanoparticles via sol-gel methods demonstrates how organic molecules can act as reducing and stabilizing agents. researchgate.netyoutube.comharvard.edu

The following table outlines various precursors and conditions used in the sol-gel synthesis of tin oxide materials, illustrating the versatility of this approach.

| Precursor | Solvent/Medium | Resulting Material | Key Findings |

| Tin (IV) chloride pentahydrate | Water/Plant Extract | SnO₂ nanoparticles | Plant extracts can act as effective reducing and capping agents in green synthesis. youtube.comharvard.edu |

| Tin (II) chloride | Water/Ammonia | SnO₂ nanoparticles | The pH and reaction temperature significantly affect the size and morphology of the nanoparticles. researchgate.net |

| Tin alkoxides | Alcohol/Water | SnO₂ films and powders | The hydrolysis and condensation rates are key to controlling the final material structure. mdpi.com |

| Organotin carboxylates | Organic solvents | Hybrid organotin materials | The organic ligand can be incorporated into the final material, creating hybrid functionalities. |

Rational Design of Ditin Precursors for Targeted Material Properties

The rational design of molecular precursors is a key strategy for controlling the properties of the resulting materials. mdpi.comgoogle.com In the case of ditin precursors like this compound, the steric and electronic properties of the organic ligands play a crucial role. The crystal structure of 1,1,1,2,2,2-hexakis(2-methyl-2-phenylpropyl)distannane reveals significant steric hindrance from the bulky 2-methyl-2-phenylpropyl groups. This steric bulk influences the molecular packing and the length of the Sn-Sn bond.

Such bulky ligands can be advantageous in precursor design for several reasons. They can enhance the volatility of the precursor, which is beneficial for vapor deposition techniques like CVD and ALD. The steric hindrance can also prevent premature reactions in the gas phase or solution, leading to more controlled deposition on the substrate surface. Furthermore, the decomposition pathway of the precursor, which dictates the composition and purity of the final material, is heavily influenced by the nature of the organic ligands.

A detailed analysis of the crystal structure of Hexakis(2-methyl-2-phenylpropyl)distannane provides insights into its potential as a precursor.

| Structural Parameter | Value (Å) | Significance in Precursor Design |

| Sn-Sn bond length | 2.8562(5) | The elongated Sn-Sn bond, due to steric hindrance, may have a lower bond dissociation energy, potentially leading to lower decomposition temperatures in CVD/ALD. |

| Sn-C bond lengths | ~2.2 Å | The strength and reactivity of these bonds will influence the decomposition mechanism and the incorporation of carbon impurities in the final material. |

| Intramolecular contacts | N/A | The bulky ligands shield the tin atoms, which can prevent undesirable intermolecular interactions and agglomeration of the precursor molecules. |

By modifying the substituents on the phenyl ring or changing the alkyl groups, it is possible to fine-tune the precursor's properties, such as its volatility, thermal stability, and reactivity, to achieve desired material characteristics like crystallinity, grain size, and purity.

Mechanistic Insights into Materials Formation from Organotin Precursors

Understanding the reaction mechanisms during materials formation from organotin precursors is essential for process optimization and control. In CVD, the decomposition of organometallic precursors can occur through gas-phase reactions or surface-mediated reactions. For organotin compounds, the cleavage of the tin-carbon bond is often the initial step, which can be followed by radical-driven chain reactions. The specific reaction pathways depend on the precursor structure, temperature, pressure, and the presence of co-reactants like oxygen or water. researchgate.net

For sol-gel synthesis, the mechanism involves two primary reactions: hydrolysis and condensation. nih.gov

Hydrolysis: M-OR + H₂O → M-OH + R-OH

Condensation:

M-OH + HO-M → M-O-M + H₂O (water condensation)

M-OR + HO-M → M-O-M + R-OH (alcohol condensation)

The rates of these reactions are influenced by factors such as pH, water-to-precursor ratio, and temperature. The structure of the organotin precursor, particularly the nature of the alkyl or aryl groups, can sterically hinder or electronically influence these reaction steps, thereby affecting the structure and properties of the resulting gel and the final ceramic material.

Development of Novel Nanostructures and Functional Materials from Ditin Building Blocks

Organometallic compounds, including ditins, can serve as molecular building blocks for the bottom-up synthesis of novel nanostructures and functional materials. The precise chemical structure of the precursor allows for the controlled formation of nanoparticles, nanowires, and other complex architectures. The synthesis of tin nanoparticles, for instance, has been achieved through the reduction of tin salts in the presence of capping agents that control the growth and aggregation of the nanoparticles.

While direct examples of using this compound for nanostructure synthesis are scarce, the concept of using organometallic precursors as building blocks is well-established. The bulky ligands of this ditin compound could potentially be leveraged to direct the self-assembly of tin-based nanostructures. The thermal decomposition of such precursors under controlled conditions could lead to the formation of tin or tin oxide nanoparticles with specific sizes and morphologies, where the departing organic ligands act as in-situ capping agents.

Catalytic Applications and Mechanistic Aspects of Organotin Ditin Systems

Lewis Acidity and Coordination Chemistry in Organotin Catalysis

The catalytic activity of organotin compounds is fundamentally linked to the Lewis acidic nature of the tin center. The tin atom, possessing vacant 5d orbitals, can expand its coordination number beyond four, allowing it to act as an electron pair acceptor. This Lewis acidity is crucial for activating substrates, typically by coordinating to an electronegative atom like oxygen in a carbonyl or hydroxyl group. This coordination increases the electrophilicity of the substrate, making it more susceptible to nucleophilic attack.

In the context of Hexakis(2-methyl-2-phenylpropyl)ditin, the two tin atoms would be the primary centers of Lewis acidity. The six bulky 2-methyl-2-phenylpropyl groups surrounding the tin atoms would create a sterically hindered environment. While this steric bulk might modulate the accessibility of the tin centers, the fundamental Lewis acidic character is expected to be retained. The coordination chemistry would likely involve the interaction of substrates with the tin atoms, although the specific coordination modes and the effect of the bulky ligands on coordination geometry have not been experimentally detailed for this particular ditin compound.

Organotin-Mediated (Trans)esterification Reactions: Mechanism and Scope

Organotin compounds are well-known catalysts for (trans)esterification reactions. The general mechanism often involves the activation of a carbonyl group of an ester or carboxylic acid through coordination to the Lewis acidic tin center. This activation facilitates the nucleophilic attack by an alcohol.

For a ditin compound like this compound, it is plausible that it could catalyze such reactions. However, without specific studies, its efficiency and scope are purely speculative. The bulky organic groups might influence the substrate scope, potentially favoring less sterically demanding reactants.

Catalysis in Polymerization Processes, Including Polyurethane Formation and Silicone Vulcanization

Diorganotin compounds, such as dibutyltin (B87310) dilaurate, are widely used as catalysts in the production of polyurethanes and the vulcanization of silicones. In polyurethane formation, the tin catalyst facilitates the reaction between an isocyanate and a polyol. In silicone vulcanization, it promotes the cross-linking of siloxane chains.

While this compound is structurally different from the commonly used monomeric organotin catalysts, its potential to catalyze these polymerization processes cannot be entirely ruled out. The presence of two tin centers might offer unique catalytic properties. However, there is no specific literature available to confirm its use or efficacy in these applications.

Detailed Mechanistic Investigations of Catalytic Cycles (e.g., Exchange/Insertion, Lewis Acid Pathways)

Two primary mechanistic pathways are generally considered for organotin-catalyzed reactions: the Lewis acid pathway and the exchange/insertion pathway.

Lewis Acid Pathway: The tin center acts as a Lewis acid to activate the substrate, as described earlier. The reaction then proceeds without the formation of a covalent bond between the catalyst and the reactants.

Exchange/Insertion Pathway: This mechanism involves an initial exchange of a ligand on the tin catalyst with a reactant molecule (e.g., an alcohol). This is followed by the insertion of another reactant molecule (e.g., an ester) into the newly formed tin-reactant bond.

Detailed mechanistic investigations specific to this compound have not been reported. To determine which pathway this specific catalyst might follow, studies involving kinetic analysis, spectroscopic identification of intermediates, and computational modeling would be necessary.

Development of Heterogeneous and Recyclable Catalytic Systems Based on Organotin Complexes

The development of heterogeneous and recyclable organotin catalysts is an active area of research, aimed at addressing the environmental concerns associated with tin compounds. This often involves immobilizing the organotin catalyst on a solid support, such as a polymer or silica.

There is no information available on the use of this compound in the development of heterogeneous catalytic systems. Its large molecular size and the nature of its organic ligands might present challenges or opportunities for immobilization, but this remains an unexplored area.

Influence of Steric and Electronic Factors on Catalytic Efficiency

The catalytic efficiency of organotin compounds is significantly influenced by both steric and electronic factors.

Electronic Factors: The nature of the organic groups attached to the tin atom affects its Lewis acidity. Electron-withdrawing groups tend to increase Lewis acidity and, consequently, catalytic activity, while electron-donating groups have the opposite effect.

Steric Factors: The size of the organic ligands can impact the accessibility of the tin center to the substrates. Excessive steric hindrance can reduce or even inhibit catalytic activity. However, in some cases, steric bulk can enhance selectivity by controlling the orientation of the substrates in the transition state.

Future Research Directions and Emerging Avenues for Hexakis 2 Methyl 2 Phenylpropyl Ditin

Exploration of Tailored Synthetic Routes for Ditin Compounds with Enhanced Functionality

The synthesis of organotin compounds has a rich history, yet the development of tailored routes to molecules with specific functionalities remains a vibrant area of research. wikipedia.org For hexakis(2-methyl-2-phenylpropyl)ditin and its derivatives, future work will likely focus on moving beyond classical methods to achieve greater control and introduce novel chemical properties.

Historically, the formation of tin-carbon bonds has been greatly facilitated by the use of Grignard reagents. wikipedia.org However, creating more complex, functionalized ditin compounds requires more sophisticated strategies. Research could explore one-pot syntheses or domino reactions, which are known to be efficient for constructing complex heterocyclic and carbocyclic compounds. researchgate.netmdpi.com For instance, a potential route could involve the synthesis of a functionalized 2-methyl-2-phenylpropyl halide, which is then used to create a stannyl (B1234572) halide precursor. The subsequent coupling to form the Sn-Sn bond could be achieved through various reductive methods.

Furthermore, introducing functional groups onto the phenyl rings of the ligands before their attachment to the tin center could yield ditin compounds with tailored electronic or catalytic properties. This approach is common in the synthesis of functionalized materials, where substituents are strategically placed to influence the final properties of the molecule. rsc.orgrsc.org

Table 1: Potential Synthetic Strategies for Functionalized Ditin Compounds

| Strategy | Description | Potential Functionality |

|---|---|---|

| Pre-functionalization of Ligands | Introduction of functional groups (e.g., -NO2, -OMe, -CF3) onto the phenyl ring of the 2-methyl-2-phenylpropyl precursor before reaction with a tin source. | Electronic tuning of the tin center, introduction of reactive sites. |

| Post-synthesis Modification | Chemical modification of the synthesized this compound, such as electrophilic aromatic substitution on the phenyl rings. | Attachment of polymers, surfaces, or biomolecules. |

| Domino Reaction Sequences | A multi-step reaction sequence where subsequent transformations occur in the same pot, based on the reactivity of the intermediates formed. researchgate.net | Efficient, high-yield synthesis with reduced waste. |

| Alternative Coupling Reagents | Exploring milder or more selective reducing agents for the coupling of stannyl halide precursors to form the Sn-Sn bond, moving beyond traditional methods. | Improved yields, better functional group tolerance, and enhanced safety. |

These tailored synthetic approaches would enable the creation of a library of ditin compounds, each with specific properties designed for targeted applications in materials science and catalysis.

Advanced Spectroscopic Probing of Reaction Intermediates and Transition States

A deep understanding of reaction mechanisms is fundamental to controlling chemical transformations. For ditin compounds, this involves characterizing the fleeting intermediates and high-energy transition states that govern their formation and reactivity. While standard techniques like multinuclear NMR (¹H, ¹³C, ¹¹⁹Sn) and X-ray crystallography are invaluable for characterizing stable organotin products um.edu.mynih.gov, probing reactive species requires more advanced methods.

The formation of the Sn-Sn bond in compounds like this compound can proceed through radical intermediates (R₃Sn•). Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful tool for the direct detection and characterization of such radical species. rsc.orgresearchgate.net Future studies could employ time-resolved or freeze-quench EPR techniques to capture and analyze the tin-centered radicals involved in the synthesis. nih.govacs.org This can provide critical information on the electronic structure and geometry of these key intermediates. rsc.org

Furthermore, the combination of different spectroscopic methods can offer a more complete picture. In-situ monitoring using UV-vis or IR spectroscopy can track the concentration of reactants, intermediates, and products over time. nih.gov When combined with computational modeling, these experimental data allow for the detailed reconstruction of the reaction energy profile, including the elusive transition states. acs.org Modern mass spectrometry techniques are also increasingly used to detect and structurally characterize low-abundance ionic intermediates directly from reaction mixtures. nih.gov

Table 2: Spectroscopic Techniques for Mechanistic Studies of Ditin Chemistry

| Technique | Information Gained | Target Species |

|---|---|---|

| Multinuclear NMR (¹H, ¹³C, ¹¹⁹Sn) | Structural elucidation, coordination environment of the tin atom. nih.gov | Reactants, stable products. |

| X-ray Crystallography | Precise molecular structure, bond lengths, and angles in the solid state. um.edu.myresearchgate.net | Crystalline products. |

| Electron Paramagnetic Resonance (EPR) | Detection and characterization of unpaired electrons, hyperfine coupling, g-factors. rsc.orgnih.gov | Radical intermediates (e.g., R₃Sn•). |

| In-situ UV-vis/IR Spectroscopy | Real-time monitoring of species concentration, reaction kinetics. nih.gov | Reactants, intermediates, products. |

| Mass Spectrometry (ESI-MS, CID) | Detection and structural analysis of charged intermediates. nih.gov | Ionic intermediates, reaction adducts. |

By applying these advanced techniques, researchers can move beyond static pictures of the final products to a dynamic understanding of how ditin compounds form and react.

Rational Design of Ditin Systems for Precision Materials Synthesis

Organotin compounds have long been used in materials science, notably as catalysts for polymerization and as stabilizers for PVC. wikipedia.orgtaylorandfrancis.comtuvsud.com The unique structural features of this compound—specifically its thermally labile Sn-Sn bond and bulky substituents—make it an attractive platform for the rational design of new systems for precision materials synthesis.

The thermal or photochemical cleavage of the Sn-Sn bond generates two triorganostannyl radicals (R₃Sn•). These radicals can serve as highly effective initiators for radical polymerization processes. The bulky 2-methyl-2-phenylpropyl groups can impart significant steric control over the initiation and propagation steps, potentially leading to polymers with specific tacticity or molecular weight distributions. The design principle involves tuning the steric and electronic properties of the organic ligands to control the reactivity of the resulting tin radicals.

Moreover, ditin compounds can be precursors for creating well-defined tin-based materials. For example, they could be used in chemical vapor deposition (CVD) processes to generate tin oxide films, where the nature of the organic ligands would influence the decomposition pathway and the resulting film properties. wikipedia.org There is also potential for these molecules to act as building blocks in supramolecular chemistry or for the synthesis of well-defined macromolecular structures, similar to how complex phosphazene-based molecules are constructed. nih.govresearchgate.net

Future research in this area will focus on establishing clear structure-property relationships. By systematically modifying the organic framework of the ditin compound, it should be possible to fine-tune its performance as a polymerization initiator, a material precursor, or a catalyst for specific organic transformations like transesterification. wikipedia.org

Integration of Ditin Chemistry into Sustainable Chemical Processes

The principles of green chemistry—such as waste reduction, use of renewable resources, and design of degradable products—are increasingly guiding chemical research. Organotin chemistry, despite concerns over the toxicity of some compounds like tributyltin, offers opportunities for developing more sustainable processes. tuvsud.comchromatographyonline.com

A key advantage of many organotin compounds is their degradation to non-toxic inorganic tin oxides, which makes them potentially more environmentally benign than persistent organic pollutants. taylorandfrancis.comtandfonline.com Future research on this compound should include studies on its environmental fate and degradation pathways to confirm its suitability for "green" applications.

The use of ditins as catalysts or reaction initiators is another avenue for promoting sustainability. Efficient catalysts can reduce energy consumption and improve atom economy. Ditin compounds, as thermal or photochemical radical initiators, can offer an alternative to more toxic or less efficient initiators. This aligns with the ongoing effort in organic chemistry to move away from stoichiometric reagents, such as the "tyranny of tin" hydrides in radical reactions, towards more sustainable catalytic photoredox methods. acs.org

Emerging applications could involve using functionalized ditin compounds, immobilized on solid supports, as recyclable catalysts. This would simplify product purification and minimize the release of tin into the environment. The design of ditin-based catalytic systems for reactions that utilize renewable feedstocks or operate in green solvents like water or supercritical CO₂ represents a significant long-term goal.

Theoretical Predictions for Novel Ditin Reactivity and Applications

Computational chemistry has become an indispensable tool for predicting the properties and reactivity of molecules, often guiding experimental work and saving significant time and resources. nih.govacs.org Density Functional Theory (DFT) is particularly well-suited for studying organometallic compounds and has been widely applied to understand their structure, bonding, and reaction mechanisms. acs.orgnih.gov

For this compound, theoretical studies can provide fundamental insights. Key properties that can be calculated include:

Sn-Sn Bond Dissociation Energy (BDE): This value is critical for understanding the thermal stability of the molecule and its potential as a radical initiator.

Reaction Energetics: DFT can be used to map out the potential energy surfaces for reactions involving the ditin compound, identifying the most likely pathways and predicting reaction rates. mdpi.com

Transition State Analysis: While experimentally challenging, transition states can be located and characterized computationally, providing a detailed picture of how bond-making and bond-breaking events occur. mit.eduims.ac.jpsciencedaily.com

Beyond validating experimental results, computational methods can be used in a predictive capacity. High-throughput screening, powered by computational chemistry and machine learning, can be used to design new ditin compounds with desired properties. nih.gov For example, algorithms could screen libraries of virtual ligands to identify those that would yield ditin compounds with optimal BDEs for specific applications or enhanced catalytic activity. arxiv.org This synergy between theory and experiment is expected to accelerate the discovery of novel reactivity and applications for ditin systems. nih.govarxiv.org

Table 3: Application of Theoretical Methods to Ditin Chemistry

| Computational Method | Predicted Property / Application | Relevance |

|---|---|---|

| Density Functional Theory (DFT) | Molecular geometry, electronic structure, bond energies, reaction mechanisms. nih.govyoutube.com | Foundational understanding of structure and reactivity. |

| Transition State Search Algorithms | Structures and energies of transition states for formation and reaction. ims.ac.jp | Elucidation of detailed reaction pathways. |

| Ab Initio Molecular Dynamics (AIMD) | Simulation of molecular motion and reactivity at finite temperatures. | Understanding dynamic behavior and reaction kinetics. |

| Machine Learning / AI | Prediction of properties for new compounds, high-throughput screening. nih.govarxiv.org | Accelerated discovery of functional ditin-based materials and catalysts. |

By integrating these powerful computational tools, researchers can rationally design the next generation of ditin compounds, unlocking new reactivity and expanding their applications in a targeted and efficient manner.

Q & A

Q. What are the key structural and physicochemical properties of hexakis(2-methyl-2-phenylpropyl)ditin, and how do they influence its reactivity in experimental settings?

this compound (fenbutatin oxide) is an organotin compound with the molecular formula C₆₀H₇₈OSn₂ and a molecular weight of 1052.68 g/mol . Its structure comprises two tin atoms bridged by an oxygen atom, each surrounded by three 2-methyl-2-phenylpropyl groups. This bulky, hydrophobic structure contributes to its low water solubility (0.0127 mg/L at 20°C) and high thermal stability (melting point: 142–145°C) . The steric hindrance from the phenyl and methyl groups reduces its reactivity with nucleophiles, making it stable under ambient conditions but reactive in nonpolar solvents like benzene or dichloromethane .

Q. What validated methods are recommended for synthesizing and purifying this compound?

Synthesis typically involves reacting tris(2-methyl-2-phenylpropyl)tin chloride with a base (e.g., NaOH) to form the distannoxane bridge . Purification is achieved via recrystallization from nonpolar solvents or column chromatography using silica gel with hexane/ethyl acetate gradients. Characterization requires NMR (¹H, ¹³C, and ¹¹⁹Sn), FT-IR (to confirm Sn-O-Sn stretching at ~600 cm⁻¹), and X-ray crystallography to resolve steric effects on the tin coordination geometry .

Q. How can researchers safely handle this compound given its toxicity profile?

The compound is classified as fatal if inhaled , toxic to aquatic life , and a skin/eye irritant . Handling requires:

- PPE : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid aerosol formation.

- Waste disposal : Incinerate in a licensed facility for halogenated organics. Emergency protocols include rinsing exposed skin with soap/water and flushing eyes for ≥15 minutes .

Q. What analytical techniques are suitable for quantifying this compound in environmental or biological matrices?

- HPLC-MS/MS : Reverse-phase C18 columns with methanol/water gradients and ESI+ ionization for detection (LOD: ~0.1 ppb) .

- GC-ECD : Derivatization with Grignard reagents (e.g., methylmagnesium bromide) to enhance volatility .

- ICP-MS : For total tin quantification, but lacks speciation data .

Advanced Research Questions

Q. What molecular mechanisms underlie the neurotoxic and immunotoxic effects of this compound?

Organotins like this compound disrupt mitochondrial function by uncoupling oxidative phosphorylation, leading to ROS overproduction and apoptosis . They also bind to glucocorticoid receptors , inducing adipocyte differentiation and metabolic dysregulation . In the immune system, they suppress T-cell proliferation via inhibition of IL-2 signaling and thymocyte apoptosis through caspase-3 activation .

Q. How does the compound’s stability in environmental matrices impact its ecological risk assessment?

Despite low water solubility, it bioaccumulates in sediments (log Kow: 12.79) and persists due to resistance to hydrolysis (t₁/₂ > 30 days at pH 7) . Chronic exposure at 0.1 µg/L causes developmental abnormalities in zebrafish embryos (e.g., spinal curvature) . Risk mitigation requires monitoring soil binding capacity (e.g., organic carbon content) and using phytoremediation with Brassica juncea to enhance degradation .

Q. What experimental design considerations are critical for studying synergistic effects with other pesticides?

- Dose-response matrices : Use factorial designs to assess interactions (e.g., fenbutatin oxide + fenpropathrin).

- Endpoint selection : Measure biomarkers like acetylcholinesterase inhibition (neurotoxicity) and CYP450 activity (metabolic disruption) .

- Statistical models : Apply Bliss independence or isobolographic analysis to differentiate additive vs. synergistic effects .

Q. Can computational models predict the compound’s host-guest interactions in drug delivery systems?

DFT studies show that the hexakis dimer’s nanopores (pore diameter: ~3.46 Å) form stable inclusion complexes with doxorubicin (binding energy: −28.5 kcal/mol in water) via hydrogen bonding and π-π stacking . MD simulations reveal temperature-dependent release kinetics (e.g., 80% drug release at 40°C vs. 20% at 25°C) . Validation requires NMR titration (Δδ > 0.5 ppm for host aromatic protons) and isothermal titration calorimetry (Kd ~10⁻⁶ M) .

Q. How do structural modifications alter its bioactivity and environmental fate?

Replacing phenyl groups with electron-withdrawing substituents (e.g., −CF₃) increases electrophilicity at the tin center, enhancing acaricidal activity but reducing hydrolytic stability . Conversely, branched alkyl chains improve soil adsorption (Koc > 10,000) but decrease bioavailability .

Q. What are the challenges in reconciling contradictory data on its metabolic pathways across species?

Discrepancies arise from species-specific cytochrome P450 isoforms (e.g., CYP2C9 in humans vs. CYP2E1 in rodents). To address this:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.